molecular formula C9H14N2O2 B13283760 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid

Cat. No.: B13283760
M. Wt: 182.22 g/mol
InChI Key: QZYYFXAFCJGOAV-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by subsequent functionalization to introduce the propanoic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.

Scientific Research Applications

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid
  • **2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]acetic acid

Uniqueness

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is unique due to its specific structural features and the presence of the propanoic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-propan-2-ylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C9H14N2O2/c1-6(2)11-8(4-5-10-11)7(3)9(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

QZYYFXAFCJGOAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C(C)C(=O)O

Origin of Product

United States

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